molecular formula C19H21FN6O2S B2590573 N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1,2-trimethyl-1H-imidazole-4-sulfonamide CAS No. 2415586-17-1

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1,2-trimethyl-1H-imidazole-4-sulfonamide

Cat. No.: B2590573
CAS No.: 2415586-17-1
M. Wt: 416.48
InChI Key: GXGNTJYHOCAOIG-UHFFFAOYSA-N
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Description

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1,2-trimethyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1,2-trimethyl-1H-imidazole-4-sulfonamide typically involves multiple steps, including the formation of the pyridazine, azetidine, and imidazole rings. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include using high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as scaling up the reaction to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1,2-trimethyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1,2-trimethyl-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1,2-trimethyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The pyridazine ring, for example, is known for its ability to inhibit certain enzymes, while the imidazole ring can interact with metal ions and other biomolecules . These interactions can lead to various biological effects, such as inhibition of cell growth or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide
  • N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide

Uniqueness

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1,2-trimethyl-1H-imidazole-4-sulfonamide is unique due to its combination of three distinct rings, each contributing to its diverse chemical properties and potential applications. This structural complexity allows it to interact with a wide range of molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2S/c1-13-21-19(12-24(13)2)29(27,28)25(3)16-10-26(11-16)18-9-8-17(22-23-18)14-4-6-15(20)7-5-14/h4-9,12,16H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGNTJYHOCAOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N(C)C2CN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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